
3-(Hydroxymethyl)chromone
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Overview
Description
3-(Hydroxymethyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. This compound is characterized by a chromone core structure with a hydroxymethyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)chromone can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid. The resulting intermediate undergoes further reactions to introduce the hydroxymethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include using green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4H-chromen-4-one.
Reduction: Formation of dihydrochromones.
Substitution: Formation of various substituted chromones depending on the reagents used.
Scientific Research Applications
3-(Hydroxymethyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)chromone involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.
Indole Derivatives: Compounds with similar biological activities, often used in medicinal chemistry.
Uniqueness
3-(Hydroxymethyl)-4H-chromen-4-one is unique due to its chromone core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(hydroxymethyl)chromone and its derivatives?
- Methodological Answer : The synthesis typically involves two approaches:
- Reduction of 3-formylchromone : this compound is synthesized by reducing 3-formylchromone using sodium borohydride (NaBH4) in methanol, followed by purification via slow evaporation of ethyl acetate solutions to obtain crystalline products .
- Claisen-Schmidt Condensation : Derivatives are synthesized by condensing substituted acetophenones with substituted benzaldehydes under alkaline conditions to form chalcones, followed by cyclization via the Algar-Flynn-Oyamada method using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield 3-hydroxychromones .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : X-ray crystallography reveals a planar chromone core (mean deviation: 0.0479 Å) with a hydroxymethyl group at C3 forming a dihedral angle of 70.6° with the pyran ring. Intermolecular C–H···O hydrogen bonds create dimeric structures along the crystallographic c-axis. Stacking interactions between pyran rings (centroid distance: 3.894 Å) stabilize the lattice .
Q. What in vitro assays evaluate the antioxidant activity of 3-hydroxychromone derivatives?
- Methodological Answer : Standard assays include:
- DPPH Radical Scavenging : Measures reduction of 2,2-diphenyl-1-picrylhydrazyl radicals, correlating with phenolic hydroxyl groups' electron-donating capacity .
- ABTS Decolorization : Quantifies inhibition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, influenced by the 4-oxo group and conjugated double bonds .
- Ferric Reducing Antioxidant Power (FRAP) : Assesses Fe<sup>3+</sup> to Fe<sup>2+</sup> reduction, enhanced by electron-rich substituents like –OH or –OCH3 .
Advanced Research Questions
Q. How can QSAR models predict tumor-specific cytotoxicity of 3-hydroxychromone derivatives?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models use descriptors like molecular shape, hydrophobicity (logP), and electronic parameters (HOMO-LUMO gaps). For example, 2-styrylchromones show cytotoxicity correlated with planarity and electron-withdrawing groups (e.g., –NO2), which enhance DNA intercalation. Validation involves synthesizing predicted analogs and testing against cancer cell lines (e.g., HeLa, MCF-7) .
Q. What strategies resolve contradictions between antioxidant and cytotoxic activity data?
- Methodological Answer :
- Structure-Activity Tuning : Introduce substituents that enhance antioxidant capacity (e.g., –OH at C7) while minimizing cytotoxicity (e.g., avoiding lipophilic groups at C2).
- Dose-Dependent Studies : Separate antioxidant effects (low concentrations) from pro-oxidant cytotoxicity (high concentrations) using redox-sensitive probes like DCFH-DA .
- Target-Specific Assays : Evaluate selectivity via receptor-binding studies (e.g., monoamine oxidase inhibition ) to decouple general cytotoxicity from target-driven effects.
Q. What methodological considerations apply to synthesizing 3-hydroxychromone-metal complexes for fluorescence studies?
- Methodological Answer :
- Ligand Design : Use 2-(2-furyl)-3-hydroxychromone to enable chelation with M<sup>II</sup> ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>). The 3-hydroxyl and carbonyl groups act as binding sites .
- Fluorescence Quenching/Enhancement : Monitor emission shifts (e.g., Zn<sup>2+</sup> complexes show enhanced fluorescence at 450 nm due to rigidochromism) and compare with free ligands.
- Crystallographic Validation : Confirm coordination geometry (e.g., octahedral for Cu<sup>2+</sup>) via single-crystal X-ray diffraction .
Q. How does substitution on the chromone core influence binding to monoamine oxidases (MAOs)?
- Methodological Answer :
- Hydroxymethyl vs. Formyl Groups : this compound derivatives exhibit higher MAO-B inhibition than 3-formyl analogs due to improved hydrogen bonding with active-site residues (e.g., Tyr435) .
- Substituent Positioning : Electron-donating groups at C6/C7 enhance selectivity for MAO-A, while hydrophobic groups at C2 favor MAO-B binding. Docking simulations and kinetic assays (e.g., kcat/Km ratios) validate these trends .
Properties
Molecular Formula |
C10H8O3 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6,11H,5H2 |
InChI Key |
CCUIZOSFSPCGLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)CO |
Origin of Product |
United States |
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